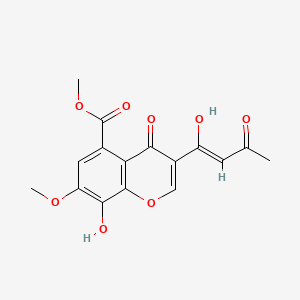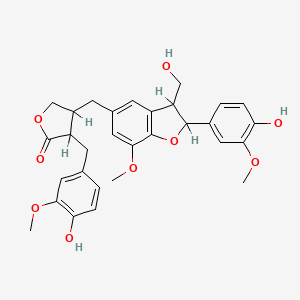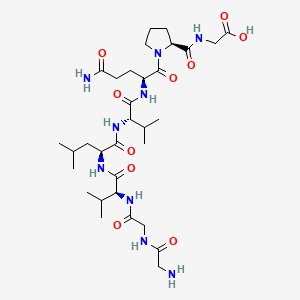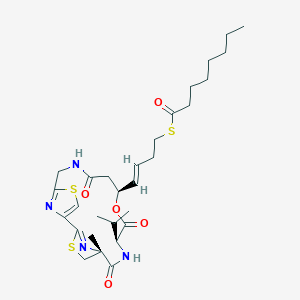
月桂酰肉碱
描述
Lauroyl-L-carnitine, also known as Dodecanoylcarnitine, is an acylcarnitine compound with essential roles in energy metabolism . It is synthesized in the liver from methionine and is integral in various metabolic processes .
Synthesis Analysis
Lauroyl-L-carnitine is synthesized in the liver from methionine . It is an intermediate product of fatty acid oxidation . The synthesis of acyl-L-carnitine standards has been achieved by a generalized synthetic approach. L-Carnitine hydrochloride is added to a mixture of the appropriate carboxylic acid and a slight molar excess of acid chloride . There is also a proof of concept for the de novo L-carnitine production in E. coli, which does not depend on petrochemical synthesis of achiral precursors, but makes use of renewable feedstocks .Molecular Structure Analysis
Lauroylcarnitine has a molecular formula of C19H37NO4 . Its average mass is 343.501 Da and its monoisotopic mass is 343.272247 Da .Chemical Reactions Analysis
Lauroylcarnitine is involved in the transport of long-chain fatty acids across the inner mitochondrial membrane . It also exports acyl groups from subcellular organelles and from cells to urine before they accumulate to toxic concentrations .Physical And Chemical Properties Analysis
Lauroylcarnitine has a molecular formula of C19H37NO4 . Its average mass is 343.501 Da and its monoisotopic mass is 343.272247 Da .科学研究应用
Metabolomics Research
Lauroylcarnitine is an acylcarnitine compound with essential roles in energy metabolism . Its concentration can serve as a diagnostic marker, particularly in cases of carnitine deficiency . This makes it a valuable asset in metabolomics research, a field that focuses on the comprehensive analysis of metabolites in biological samples .
Disease Activity Assessment
The concentration of Lauroylcarnitine is of significance in assessing disease activity and diagnosing conditions like HIV and chronic hepatitis B infections . This is because changes in the levels of this compound can reflect alterations in metabolic processes associated with these diseases .
Cancer Research
Lauroylcarnitine has been detected in cancer tissues, human serum, and tissue biopsies . This expands its applications and potential contributions to various areas of cancer research, including the study of metabolic alterations in cancer cells .
Biochemical Research
Lauroylcarnitine finds application in biochemical research . It is used in studies investigating the roles of acylcarnitines in various biochemical processes, including lipid metabolism and energy production .
Biosynthesis Pathway Construction
Lauroylcarnitine biosynthesis enzymes from the fungus Neurospora crassa that were functionally active in E. coli were identified and applied individually or in cascades to assemble and optimize a four-step L-carnitine biosynthesis pathway in this host . This work provides a proof of concept for the de novo L-carnitine production in E. coli .
Sustainable Production of L-Carnitine
The engineered E. coli strain produced L-carnitine from supplemented L-Nε-trimethyllysine in a whole cell biotransformation, resulting in 15.9 μM carnitine found in the supernatant . Notably, this strain also produced 1.7 μM L-carnitine de novo from glycerol and ammonium as carbon and nitrogen sources through endogenous Nε-trimethyllysine . This represents a sustainable and economical one-pot process using renewable feedstocks .
未来方向
Lauroylcarnitine is a long-chain fatty acid ester of carnitine with lauric acid. These metabolites are important candidates for future studies because of their response to yeast supplementation . There is also a proof of concept for the de novo L-carnitine production in E. coli, which does not depend on petrochemical synthesis of achiral precursors, but makes use of renewable feedstocks .
作用机制
Target of Action
Lauroylcarnitine, also known as dodecanoylcarnitine, primarily targets tight junction proteins such as claudins in cell monolayers . It also interacts with P-glycoprotein (P-gp) and other efflux transporters . These targets play a crucial role in maintaining the integrity of cellular barriers and regulating the transport of substances across cell membranes .
Mode of Action
Lauroylcarnitine interacts with its targets by modulating their function without causing cytotoxicity . It increases the influx and decreases the efflux of substrates across cell membranes . This modulation is dependent on the concentration and acyl chain lengths of lauroylcarnitine .
Biochemical Pathways
Lauroylcarnitine is involved in lipid metabolism, specifically in the process of fatty acid oxidation . It is an intermediate product of this metabolic pathway . The compound affects the adenosine 5′-monophosphate (AMP)-activated protein kinase (AMPK) signaling pathways , which are crucial for fatty acid oxidation .
Pharmacokinetics
It is known that the compound can permeate cell membranes and affect the function of efflux transporters . The bioavailability of lauroylcarnitine is likely influenced by its interaction with these transporters .
Result of Action
The action of lauroylcarnitine leads to several molecular and cellular effects. It causes increased lipid deposition in cardiomyocytes . This, in turn, leads to myocardial lipotoxicity, which can result in cardiomyocyte hypertrophy, fibrotic remodeling, and increased apoptosis . These effects can be mitigated by the ampk agonist acadesine .
Action Environment
The action, efficacy, and stability of lauroylcarnitine can be influenced by various environmental factors. For instance, the compound’s effects on tight junction proteins can be modulated by the presence of cholesterol . Additionally, the compound’s impact on efflux transporters and its resulting effects can be influenced by the concentration and acyl chain lengths of lauroylcarnitine .
属性
IUPAC Name |
(3R)-3-dodecanoyloxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO4/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4/h17H,5-16H2,1-4H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJLYHJROOYKRA-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001036034 | |
| Record name | Lauroyl-L-carnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001036034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lauroylcarnitine | |
CAS RN |
25518-54-1 | |
| Record name | (-)-Lauroylcarnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25518-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauroylcarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025518541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lauroyl-L-carnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001036034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAUROYLLEVOCARNITINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W05IWQ0V44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Lauroylcarnitine affect intestinal permeability?
A1: Lauroylcarnitine has been shown to enhance intestinal absorption by influencing tight junction proteins, specifically claudins, in the intestinal epithelial cells. [, , ] Studies using Caco-2 cell monolayers, a model for intestinal absorption, demonstrate that Lauroylcarnitine can decrease transepithelial electrical resistance (TEER) and increase the permeation of paracellular markers like fluorescein isothiocyanate dextran 40,000 (FD-40). [, , ] This suggests that Lauroylcarnitine can increase paracellular permeability.
Q2: What role does cellular uptake play in Lauroylcarnitine's effects on intestinal permeability?
A2: Research indicates that the cellular uptake of Lauroylcarnitine is crucial for its effects on tight junctions. [] Studies show that adding an excess of carnitine or metabolic inhibitors can hinder Lauroylcarnitine's impact on TEER and FD-40 permeation. [] This suggests that energy-dependent cellular uptake mechanisms involving carnitine transporters may be involved.
Q3: Does Lauroylcarnitine interact with efflux transporters?
A3: While not as extensively studied as its impact on tight junctions, there's evidence suggesting Lauroylcarnitine might interact with efflux transporters like P-gp in the intestines. [, ] This interaction could contribute to the observed enhancement of drug absorption. More research is needed to fully elucidate the interaction dynamics.
Q4: What is the molecular formula and weight of Lauroylcarnitine?
A4: The molecular formula of Lauroylcarnitine is C18H35NO4. Its molecular weight is 329.48 g/mol.
Q5: How does the length of the acyl chain in acylcarnitines affect their ability to induce the mitochondrial permeability transition pore?
A5: Studies indicate that the length of the acyl chain in acylcarnitines influences their ability to induce mPTP opening. [, ] Longer-chain acylcarnitines, like palmitoylcarnitine, show a more potent induction of mPTP opening compared to shorter-chain acylcarnitines, such as Lauroylcarnitine. [, ]
Q6: Has Lauroylcarnitine shown efficacy in enhancing drug absorption in animal models?
A6: Yes, research using rat models has shown that Lauroylcarnitine can significantly increase the bioavailability of poorly absorbed drugs. [] For example, in situ studies in rats demonstrated that Lauroylcarnitine significantly enhanced the absorption of Lucifer Yellow from intestinal loops. []
Q7: Can Lauroylcarnitine serve as a potential biomarker for specific health conditions?
A7: Yes, alterations in Lauroylcarnitine levels have been associated with various conditions. Research has suggested its potential as a biomarker for:
- Acute Myocardial Infarction: Elevated Lauroylcarnitine levels were identified as a potential biomarker for STEMI (ST-segment elevation myocardial infarction). []
- Celiac Disease: Individuals with celiac disease, even when on a gluten-free diet, exhibited significantly decreased levels of Lauroylcarnitine compared to healthy controls. []
- Febrile Seizures: Lauroylcarnitine was identified as a potential biomarker for febrile seizures in children, showcasing altered levels compared to healthy children. []
Q8: What analytical techniques are commonly used to measure Lauroylcarnitine levels?
A8: The research papers utilize advanced analytical techniques for Lauroylcarnitine measurement, primarily mass spectrometry-based methods:
- Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): This highly sensitive and specific technique is frequently employed to quantify Lauroylcarnitine levels in various biological samples, including serum, plasma, and dried blood spots. [, , , , , ]
- Liquid Chromatography-Mass Spectrometry (LC-MS): This method combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, enabling the identification and quantification of Lauroylcarnitine within complex biological matrices. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



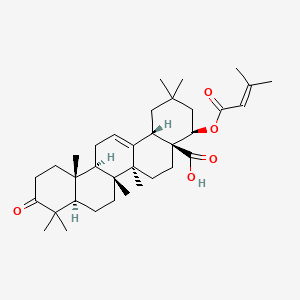

![(1S,2S,6S,11S,14S,15R,18R,20S)-20-Hydroxy-8,8,14,15,19,19-hexamethyl-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid](/img/structure/B1674489.png)
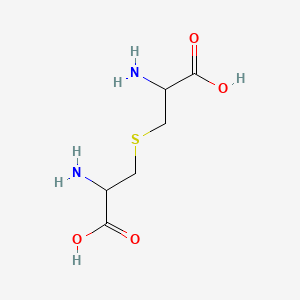


![[(3R,3aS,4S,8aS)-3-hydroxy-6,8a-dimethyl-8-oxo-3-propan-2-yl-2,3a,4,5-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1674499.png)
